Cas no 477-75-8 (Tryptycene)

Tryptycene 化学的及び物理的性質
名前と識別子
-
- 9,10[1',2']-Benzenoanthracene,9,10-dihydro-
- Triptycene
- Triptycene Solution
- 9,10-Dihydro-9,10-[1,2]benzenoanthracene
- 9,10-dihydro-9,10-o-benzenoanthracene
- 9,10-Dihydro-o-benzeno-anthracen
- 9,10-o-Benzeno-9,10-dihydroanthracene
- Tryptycene
- RCL S60268
- TRIPTYCENE;Triptycene
- CL32869MEP
- Tribenzobicyclo[2.2.2]octatriene
- Tribenzobicyclo(2.2.2)octatriene
- Tripycene
- Triptycene, 98%
- NGDCLPXRKSWRPY-UHFFFAOYSA-N
- Anthracene, 9,10-dihydro-9,10-O-benzeno-
- FT-0688191
- 9,10[1',2']-Benzenoanthracene, 9,10-dihydro-
- NSC 122926
- CS-W018422
- 477-75-8
- pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene
- DTXSID6060058
- CHEBI:188520
- 9,10-o-Benzenoanthracene, 9,10-dihydro-
- TRIPTYCENE [MI]
- Q411264
- 52776-05-3
- SY049545
- A846973
- 9,10-o-Benzenoanthracene, 9,10-dihydro-;9,10-dihydro-9,10-[1,2]benzenoanthracene
- AS-17890
- SY252774
- MFCD00003813
- 9,2']-Benzenoanthracene, 9,10-dihydro-
- AMY15439
- NSC122926
- NSC-122926
- YSWG054
- AKOS004901795
- Boc-D-Asparticacida-benzylester
- NS00031725
- UNII-CL32869MEP
- 9,10(1',2')-Benzenoanthracene, 9,10-dihydro-
- T2807
- EINECS 207-519-3
- AH-357/31481008
- 9,10-DIHYDRO-9,10-(1,2)-BENZENOANTHRACENE
- pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene
- F14824
- 9,10oBenzeno9,10dihydroanthracene
- 9,10Dihydro9,10benzenoanthracene
- STL556834
- pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene (non-preferred name)
- 9,10oBenzenoanthracene, 9,10dihydro (8CI)
- BBL103025
- DTXCID6040581
- 9,10-o-Benzenoanthracene, 9,10-dihydro-(8CI)
- 9,10(1',2')Benzenoanthracene, 9,10dihydro
- 9,10oBenzenoanthracene, 9,10dihydro
-
- MDL: MFCD00003813
- インチ: 1S/C20H14/c1-2-8-14-13(7-1)19-15-9-3-5-11-17(15)20(14)18-12-6-4-10-16(18)19/h1-12,19-20H
- InChIKey: NGDCLPXRKSWRPY-UHFFFAOYSA-N
- ほほえんだ: C12([H])C3=C([H])C([H])=C([H])C([H])=C3C([H])(C3=C([H])C([H])=C([H])C([H])=C13)C1=C([H])C([H])=C([H])C([H])=C21
計算された属性
- せいみつぶんしりょう: 254.11000
- どういたいしつりょう: 254.11
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 20
- 回転可能化学結合数: 0
- 複雑さ: 279
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.1180 (estimate)
- ゆうかいてん: 252-254 °C (lit.)
- ふってん: 371.8℃/760mmHg
- フラッシュポイント: 171.7°C
- 屈折率: 1.7040 (estimate)
- PSA: 0.00000
- LogP: 4.67380
- ようかいせい: 未確定
- マーカー: 9749
Tryptycene セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S22-S24/25
- セキュリティ用語:S24/25
Tryptycene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T135150-10g |
Tryptycene |
477-75-8 | 98% | 10g |
¥201.90 | 2023-08-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | TH350-25g |
Tryptycene |
477-75-8 | 98% | 25g |
¥1077.0 | 2022-06-10 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 117617-10G |
Tryptycene |
477-75-8 | 10g |
¥3498.57 | 2023-12-10 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY049545-25g |
Triptycene |
477-75-8 | ≥98% | 25g |
¥498.00 | 2024-07-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001221-25g |
Tryptycene |
477-75-8 | 98% | 25g |
¥545 | 2024-05-23 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY049545-10g |
Triptycene |
477-75-8 | ≥98% | 10g |
¥204.00 | 2024-07-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | TH350-5g |
Tryptycene |
477-75-8 | 98% | 5g |
¥273.0 | 2022-06-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T135150-25g |
Tryptycene |
477-75-8 | 98% | 25g |
¥626.90 | 2023-08-31 | |
eNovation Chemicals LLC | D697061-100g |
Triptycene |
477-75-8 | 95% | 100g |
$430 | 2024-07-20 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T135150-5g |
Tryptycene |
477-75-8 | 98% | 5g |
¥134.90 | 2023-08-31 |
Tryptycene 関連文献
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1. Substituent effects on the charge-transfer band shifts in 9,10-dihydro-9,10-o-benzenoanthracene-1,4-diones : further confirmation of the charge-transfer transition for a symmetry-forbidden charge-transfer interactionKimiaki Yamamura,Kazuhiro Nakasuji,Ichiro Murata,Satoshi Inagaki J. Chem. Soc. Chem. Commun. 1982 396
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Rui Yang,Lin Xie,Nan Li,Pablo Froimowicz,Kan Zhang Polym. Chem. 2022 13 3639
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Jennifer R. Wiegand,Zachary P. Smith,Qiang Liu,Christopher T. Patterson,Benny D. Freeman,Ruilan Guo J. Mater. Chem. A 2014 2 13309
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Meng-Jie Gu,Yin-Feng Wang,Ying Han,Chuan-Feng Chen Org. Biomol. Chem. 2021 19 10047
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5. Interchromophoric homoconjugation effect and intramolecular charge-transfer transition of the triptycene system containing a tetracyanoquinodimethane chromophoreNobuyuki Harada,Hisashi Uda,Kazuhiro Nakasuji,Ichiro Murata J. Chem. Soc. Perkin Trans. 2 1989 1449
-
Jai-Ram Mistry,Stephanie Montanaro,Iain A. Wright Mater. Adv. 2023 4 787
-
Ji Eon Kwon,Chang-Seok Hyun,Young Jun Ryu,Joungphil Lee,Dong Joo Min,Moon Jeong Park,Byeong-Kwan An,Soo Young Park J. Mater. Chem. A 2018 6 3134
-
Chuan-Feng Chen Chem. Commun. 2011 47 1674
-
Tanner Corrado,Ruilan Guo Mol. Syst. Des. Eng. 2020 5 22
-
10. Substituent effects on the charge-transfer band shifts in 9,10-dihydro-9,10-o-benzenoanthracene-1,4-diones : further confirmation of the charge-transfer transition for a symmetry-forbidden charge-transfer interactionKimiaki Yamamura,Kazuhiro Nakasuji,Ichiro Murata,Satoshi Inagaki J. Chem. Soc. Chem. Commun. 1982 396
Tryptyceneに関する追加情報
Introduction to Tryptycene (CAS No. 477-75-8)
Tryptycene, a compound with the chemical formula CAS No. 477-75-8, is a highly intriguing molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. This tricyclic aromatic hydrocarbon, characterized by its unique structural framework, has been the subject of extensive studies due to its promising biological activities and potential applications in drug development.
The structural complexity of Tryptycene arises from its three fused benzene rings, which create a rigid and stable scaffold. This distinctive architecture has made it a valuable scaffold for designing novel compounds with enhanced binding affinity and selectivity towards biological targets. The compound'sTryptycenestructure not only facilitates interactions with proteins but also exhibits remarkable stability under various chemical conditions, making it an attractive candidate for further exploration.
In recent years, theTryptycenecompound has been extensively studied for its potential in combating various diseases. One of the most notable areas of research has been its application in oncology. Studies have shown that Tryptycene can inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival. Specifically, it has been found to target the PI3K/Akt pathway, a critical pathway in many cancers, thereby inducing apoptosis and reducing tumor growth.
Furthermore, theCAS No. 477-75-8identifier has been instrumental in tracking and validating the compound's properties across different research settings. The precise nomenclature ensures that researchers worldwide can accurately reference and replicate studies involving Tryptycene, fostering collaboration and accelerating the discovery process. This standardization is crucial in ensuring reproducibility and reliability in scientific research.
The pharmacological properties of Tryptycene have also been explored in the context of neurodegenerative diseases. Preliminary studies suggest that it may have neuroprotective effects by mitigating oxidative stress and inflammation associated with conditions like Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier has opened up new avenues for developing treatments that can directly target neurological disorders.
Another area where Tryptycene has shown promise is in antimicrobial applications. The unique structure of this compound allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This mechanism of action makes Tryptycene a potential candidate for developing novel antibiotics to combat multidrug-resistant bacteria. The growing concern over antibiotic resistance underscores the importance of discovering new antimicrobial agents like Tryptycene.
The synthesis of Tryptycene is another area of active research. Researchers have developed various synthetic routes to produce this compound efficiently while maintaining its structural integrity. These synthetic methods have not only improved the availability of Tryptycene but also provided insights into its reactivity and potential modifications. Such advancements are crucial for optimizing the compound's biological activity and developing derivatives with enhanced properties.
TheCAS No. 477-75-8registry number plays a pivotal role in ensuring that all synthesized or derived forms of Tryptycene are correctly identified and documented. This level of precision is essential for regulatory compliance and for facilitating international trade in chemical compounds. The global standardization provided by CAS numbers ensures that all stakeholders, including researchers, manufacturers, and regulatory agencies, are on the same page regarding the properties and applications of Tryptylene.
In conclusion, Tryptylene (CAS No. 477-75-8) is a multifaceted compound with significant potential in various fields of biomedical research. Its unique structure, coupled with its promising biological activities, makes it a valuable scaffold for drug discovery. The ongoing research into its pharmacological properties continues to uncover new therapeutic applications, making it a compound worth watching in the future landscape of pharmaceutical innovation.
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